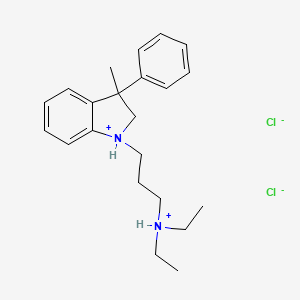
1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Vorbereitungsmethoden
The synthesis of 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, yielding the corresponding indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Compared to other indole derivatives, 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride stands out due to its unique structural features and potential applications. Similar compounds include:
- 1H-Indole, 2,3-dihydro-
- 2,3-Dihydro-1H-indol-5-ylmethylamine
- 4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-Diethyl-3-Methyl-3-Phenyl- These compounds share some structural similarities but differ in their specific properties and applications .
Eigenschaften
CAS-Nummer |
37126-63-9 |
|---|---|
Molekularformel |
C22H32Cl2N2 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
diethyl-[3-(3-methyl-3-phenyl-1,2-dihydroindol-1-ium-1-yl)propyl]azanium;dichloride |
InChI |
InChI=1S/C22H30N2.2ClH/c1-4-23(5-2)16-11-17-24-18-22(3,19-12-7-6-8-13-19)20-14-9-10-15-21(20)24;;/h6-10,12-15H,4-5,11,16-18H2,1-3H3;2*1H |
InChI-Schlüssel |
HNRGNYGYOXOSFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCC[NH+]1CC(C2=CC=CC=C21)(C)C3=CC=CC=C3.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
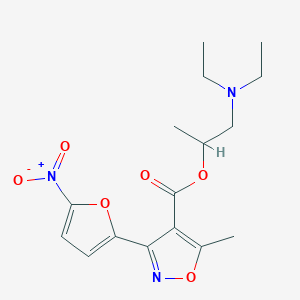
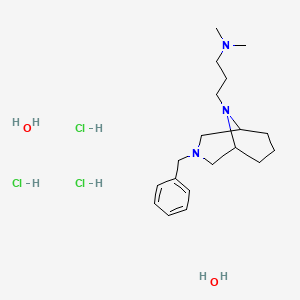
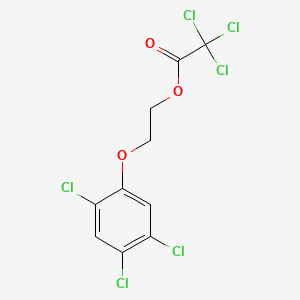


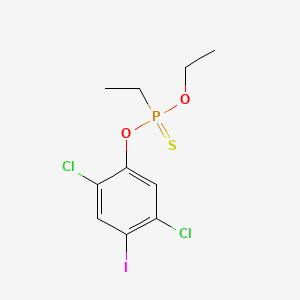


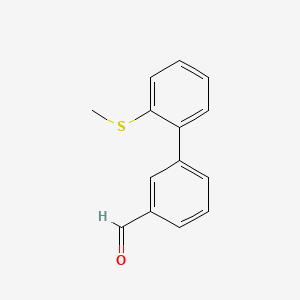
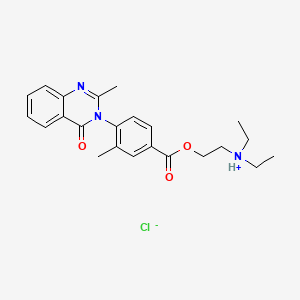
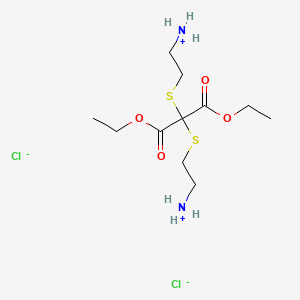
![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)

